N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine
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Overview
Description
N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine is an organic compound that features a complex structure with a naphthalene ring, a nitrophenyl group, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under basic conditions.
Nitration of Benzene: The nitration of benzene is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The naphthalen-1-ylmethyl intermediate is then coupled with the nitrophenyl group through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(phenylmethyl)-1-(4-nitrophenyl)methanamine
- N-methyl-N-(naphthalen-2-ylmethyl)-1-(4-nitrophenyl)methanamine
- N-methyl-N-(naphthalen-1-ylmethyl)-1-(3-nitrophenyl)methanamine
Uniqueness
N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-(4-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-20(13-15-9-11-18(12-10-15)21(22)23)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXDWSRWZVESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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